2-Methylbenzaldehyde: A Technical Guide for Researchers
2-Methylbenzaldehyde: A Technical Guide for Researchers
CAS Number: 529-20-4
This technical guide provides an in-depth overview of 2-Methylbenzaldehyde (also known as o-tolualdehyde), a versatile aromatic aldehyde with significant applications in organic synthesis and potential relevance in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of chemistry and pharmacology.
Chemical and Physical Properties
2-Methylbenzaldehyde is a colorless liquid with the chemical formula C₈H₈O.[1] It is characterized by a benzaldehyde structure with a methyl group at the ortho position. Key quantitative properties are summarized in the tables below for easy reference.
Table 1: Physical Properties of 2-Methylbenzaldehyde
| Property | Value | Reference |
| Molecular Weight | 120.15 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -35 °C | [1] |
| Boiling Point | 199-200 °C at 760 mmHg | [1][4] |
| Density | 1.039 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.546 | |
| Flash Point | 67 °C (153 °F) | [1] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol and ether. | [3] |
Table 2: Spectroscopic Data of 2-Methylbenzaldehyde
| Spectroscopic Data | Key Features |
| ¹H NMR | Spectra available, characteristic peaks for aromatic, aldehyde, and methyl protons. |
| ¹³C NMR | Spectra available, characteristic peaks for aromatic, carbonyl, and methyl carbons. |
| IR Spectroscopy | Spectra available, characteristic C=O stretching for the aldehyde group. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 120. |
Synthesis and Purification
Several synthetic routes to 2-Methylbenzaldehyde have been established. Two common laboratory-scale methods are detailed below.
Experimental Protocol: Synthesis via Sommelet Reaction
The Sommelet reaction provides a method for the conversion of a benzyl halide to an aldehyde using hexamine and water.[5]
Materials:
-
2-Methylbenzyl chloride
-
Hexamine (Hexamethylenetetramine)
-
Water
-
Hydrochloric acid
-
Ether
-
Sodium bicarbonate solution (10%)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbenzyl chloride and a slight molar excess of hexamine in a suitable solvent like chloroform or aqueous ethanol.
-
Heat the mixture to reflux for 2-4 hours. The quaternary ammonium salt will precipitate.
-
Cool the reaction mixture and filter the solid salt. Wash the salt with cold solvent to remove impurities.
-
Hydrolyze the salt by refluxing with water for several hours.
-
Acidify the mixture with hydrochloric acid to facilitate the hydrolysis of the intermediate Schiff base.
-
Extract the resulting 2-methylbenzaldehyde with ether.
-
Wash the ether extract sequentially with water, 10% sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the ether by rotary evaporation to yield crude 2-methylbenzaldehyde.
Experimental Protocol: Oxidation of 2-Methylbenzyl Alcohol
A straightforward method for the synthesis of 2-Methylbenzaldehyde is the oxidation of 2-methylbenzyl alcohol. Phase transfer catalysis offers a selective and high-yield approach.[5]
Materials:
-
2-Methylbenzyl alcohol
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Toluene
-
A phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Ether
Procedure:
-
Prepare an aqueous solution of potassium dichromate and sulfuric acid.
-
In a separate flask, dissolve 2-methylbenzyl alcohol and the phase transfer catalyst in toluene.
-
Combine the two solutions and stir vigorously at room temperature for approximately 2 hours.
-
After the reaction is complete, allow the layers to separate.
-
Extract the aqueous layer with ether.
-
Combine all organic layers and wash with water, followed by a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
Purification by Fractional Distillation
Crude 2-Methylbenzaldehyde can be purified by fractional distillation under reduced pressure to prevent oxidation.[6][7][8][9]
Procedure:
-
Set up a fractional distillation apparatus.
-
Place the crude 2-methylbenzaldehyde in the distillation flask with a few boiling chips.
-
Gradually heat the flask while applying a vacuum.
-
Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of 2-methylbenzaldehyde is 199-200 °C at atmospheric pressure.[1]
Biological Significance and Potential Applications in Drug Development
While 2-Methylbenzaldehyde is a known fragrance and flavoring agent and a key intermediate in the chemical industry, its biological activities are an emerging area of interest for researchers.[3]
Natural Occurrence and Role as an Endogenous Metabolite
2-Methylbenzaldehyde is an endogenous metabolite found in various plants and has been detected in some foods.[4][10] Its presence in certain foods suggests it could serve as a potential biomarker for consumption.
Potential in Cancer Research and Signaling Pathways
Recent studies have highlighted the potential of benzaldehydes in cancer therapy. Benzaldehyde has been shown to halt the growth and spread of therapy-resistant pancreatic cancer.[11] The proposed mechanism involves the inhibition of signaling protein interactions, which are crucial for the survival and metastasis of cancer cells.[11] While this research focused on the parent compound, it opens avenues for investigating the anticancer properties of its derivatives, including 2-Methylbenzaldehyde. The methyl group at the ortho position could influence the compound's steric and electronic properties, potentially modulating its biological activity and specificity for certain protein targets. Further research is warranted to explore if 2-Methylbenzaldehyde can suppress key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, similar to what has been suggested for benzaldehyde.[12]
Acaricidal Activity
Research has also demonstrated the acaricidal (mite-killing) activity of 2-Methylbenzaldehyde, suggesting its potential as a lead compound for the development of new pesticides.[13]
Safety and Handling
2-Methylbenzaldehyde is classified as harmful if swallowed and causes skin and eye irritation.[14] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or a fume hood.
Visualizations
Synthesis Workflow via Sommelet Reaction
Caption: Workflow for the synthesis of 2-Methylbenzaldehyde via the Sommelet reaction.
Potential Mechanism of Action of Benzaldehydes in Cancer
Caption: Proposed mechanism of benzaldehydes in inhibiting cancer progression.
References
- 1. 2-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Human Metabolome Database: Showing metabocard for 2-Methylbenzaldehyde (HMDB0029636) [hmdb.ca]
- 5. chesci.com [chesci.com]
- 6. How To [chem.rochester.edu]
- 7. chembam.com [chembam.com]
- 8. benchchem.com [benchchem.com]
- 9. Khan Academy [khanacademy.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Stopping Pancreatic Cancer Spread Using Benzaldehyde | Technology Networks [technologynetworks.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ortho-tolualdehyde, 529-20-4 [thegoodscentscompany.com]
